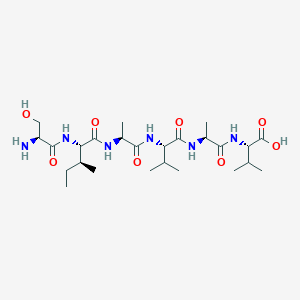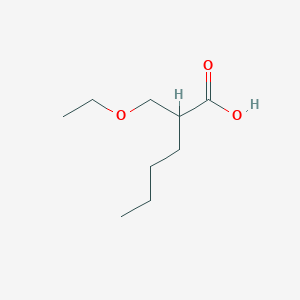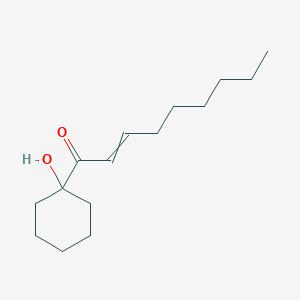![molecular formula C17H14O3 B12521424 {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid CAS No. 672947-98-7](/img/structure/B12521424.png)
{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid is a complex organic compound that features a furan ring, an indene moiety, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with an indene derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and indene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furan and indene compounds.
Scientific Research Applications
Chemistry
In chemistry, {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and resins. Its incorporation into these materials can enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Indene-2-carboxylic acid
- 2-Methylfuran-3-carboxylic acid
Uniqueness
What sets {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid apart from similar compounds is its unique combination of the furan and indene moieties with an acetic acid group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
672947-98-7 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[3-(furan-3-ylmethylidene)-2-methylinden-1-yl]acetic acid |
InChI |
InChI=1S/C17H14O3/c1-11-15(8-12-6-7-20-10-12)13-4-2-3-5-14(13)16(11)9-17(18)19/h2-8,10H,9H2,1H3,(H,18,19) |
InChI Key |
QZQUEHSNRBYOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1=CC3=COC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
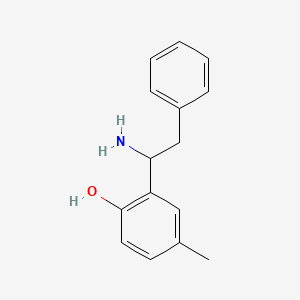
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
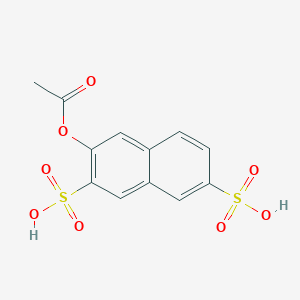
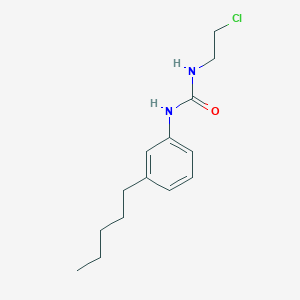

![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)

